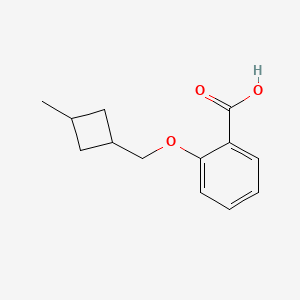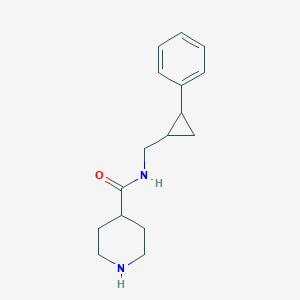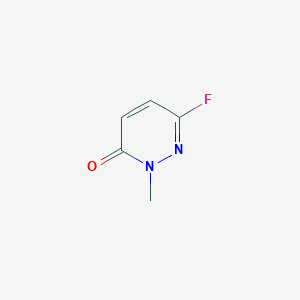
(R)-4-(Thietan-3-ylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Thietan-3-ylamino)butan-2-ol is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 1854113-66-8. This compound is of significant interest in various fields of scientific research due to its versatile potential and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Thietan-3-ylamino)butan-2-ol typically involves the reaction of thietan-3-ylamine with butan-2-ol under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of ®-4-(Thietan-3-ylamino)butan-2-ol involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of automated systems and stringent quality control measures are essential to maintain the standards required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-(Thietan-3-ylamino)butan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
®-4-(Thietan-3-ylamino)butan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of ®-4-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ®-4-(Thietan-3-ylamino)butan-2-ol include other thietan-3-yl derivatives and butan-2-ol analogs. These compounds share structural similarities but may differ in their chemical and biological properties .
Uniqueness: What sets ®-4-(Thietan-3-ylamino)butan-2-ol apart from similar compounds is its unique combination of the thietan-3-yl and butan-2-ol moieties. This unique structure imparts specific properties and reactivity, making it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
(2R)-4-(thietan-3-ylamino)butan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(9)2-3-8-7-4-10-5-7/h6-9H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
HVIQAJUYABBFKU-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CCNC1CSC1)O |
Kanonische SMILES |
CC(CCNC1CSC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl2,4-dichlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15229750.png)
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)


![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)


